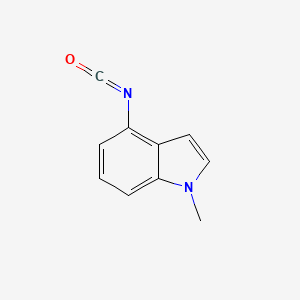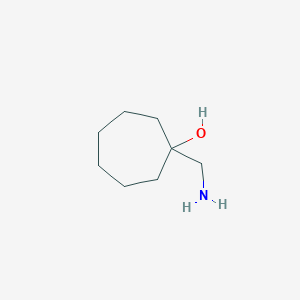
4-isocyanato-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isocyanato-1-methyl-1H-indole is a chemical compound with the molecular formula C10H8N2O . It is also known by other names such as 4-isocyanato-1-methylindole and 1H-Indole,4-isocyanato-1-methyl . The molecular weight of this compound is 172.18 g/mol .
Molecular Structure Analysis
The InChI representation of 4-isocyanato-1-methyl-1H-indole is InChI=1S/C10H8N2O/c1-12-6-5-8-9 (11-7-13)3-2-4-10 (8)12/h2-6H,1H3 . The Canonical SMILES representation is CN1C=CC2=C (C=CC=C21)N=C=O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-isocyanato-1-methyl-1H-indole include a molecular weight of 172.18 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 172.063662883 g/mol . The topological polar surface area is 34.4 Ų . The compound has a heavy atom count of 13 .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives, including 4-isocyanato-1-methyl-1H-indole, are important in the synthesis of various natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Treatment of Cancer Cells
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties make them effective in targeting and eliminating cancer cells .
Antimicrobial Applications
Indole derivatives have shown significant antimicrobial properties . They can be used in the development of new drugs to treat various microbial infections .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes a wide range of conditions, from neurological disorders to metabolic diseases .
Antiviral Applications
Indole derivatives have shown promising antiviral properties . They can be used in the development of new antiviral drugs, providing a valuable tool in the fight against various viral diseases .
Anti-inflammatory Applications
Indole derivatives have demonstrated significant anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions, providing relief and promoting healing .
Assessment of Hydration Status
4-isocyanato-1-methyl-1H-indole, similar to 4-cyanoindole, has been utilized to assess the hydration status within a local environment . This can be particularly useful in various research and clinical settings .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . They can be used in the development of new antidiabetic drugs, providing a new approach to managing this widespread condition .
Safety and Hazards
4-isocyanato-1-methyl-1H-indole is harmful if swallowed or inhaled . It causes serious eye irritation and skin irritation . It may also cause respiratory irritation and is harmful in contact with skin . Protective measures such as wearing protective gloves, protective clothing, eye protection, and face protection are recommended .
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Isocyanato-1-methyl-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a key component of many important synthetic drug molecules .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes . For example, some indole derivatives have been reported to show inhibitory activity against influenza A . The specific interactions of 4-isocyanato-1-methyl-1H-indole with its targets would need further investigation.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways and their downstream effects would need further investigation.
Result of Action
Indole derivatives are known to have diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A . The specific results of 4-isocyanato-1-methyl-1H-indole’s action would need further investigation.
Action Environment
It is known that the isonitrile stretching frequency of similar compounds can be affected by the polarizability of protic solvents
Propiedades
IUPAC Name |
4-isocyanato-1-methylindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-6-5-8-9(11-7-13)3-2-4-10(8)12/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGVHXVLMROUII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594539 |
Source


|
| Record name | 4-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887922-92-1 |
Source


|
| Record name | 4-Isocyanato-1-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887922-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














